4,4'-propylidenebis[2-methoxyphenol]
Description
Properties
CAS No. |
24762-58-1 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-methoxyphenyl)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-4-13(11-5-7-14(18)16(9-11)20-2)12-6-8-15(19)17(10-12)21-3/h5-10,13,18-19H,4H2,1-3H3 |
InChI Key |
XEOJWUCFIDZEBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCCC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Synthesis
Concentrated sulfuric acid remains a cornerstone catalyst for electrophilic aromatic substitution reactions involving phenolic substrates. In the context of 4,4'-propylidenebis[2-methoxyphenol], the protocol involves refluxing guaiacol with propionaldehyde (propanal) in a 2:1 molar ratio under sulfuric acid catalysis. The mechanism proceeds through:
- Protonation of propionaldehyde’s carbonyl oxygen, enhancing electrophilicity
- Nucleophilic attack by guaiacol’s para position (relative to hydroxyl)
- Deprotonation and subsequent attack by a second guaiacol molecule
- Final dehydration to form the propylidene bridge
Typical conditions involve:
Hydrochloric Acid Variations
Anhydrous HCl gas bubbled through guaiacol-propionaldehyde mixtures at 60–70°C achieves comparable results with reduced charring. This method benefits from:
- Faster reaction kinetics (2–3 hours)
- Improved selectivity (72–75% para-para coupling)
- Lower thermal degradation of methoxy groups
However, HCl’s volatility necessitates closed-system reactors, complicating large-scale implementation.
Advanced Heterogeneous Catalytic Systems
Magnetically Separable Brønsted Acids
Building on developments in bisphenol synthesis, sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-(Pr)₃-N-Bu-SO₃H⁺HSO₄⁻) enable efficient propylidenebis formation. Key advantages include:
- Reusability: 93% activity retention after 6 cycles
- Selectivity Control: 68% pp’-isomer via pore-size modulation
- Mild Conditions: 50°C, atmospheric pressure
| Reaction Parameter | Optimal Value |
|---|---|
| Guaiacol:Propanal | 2.2:1 |
| Catalyst Loading | 8 wt% |
| Time | 90 min |
| Solvent | Solvent-free |
This system’s acidic strength (2.8 mmol H⁺/g) and mesoporous structure enhance mass transfer while minimizing side reactions like methoxy group cleavage.
Ion-Exchange Resin Catalysts
Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15) provide an industrial alternative:
- Temperature Tolerance: Up to 120°C
- Water Tolerance: Effective in biphasic systems
- Continuous Flow Compatibility: Fixed-bed reactors achieve 1.2 kg/L·h space-time yield
Comparative studies show resin catalysts reduce oligomer formation from 18% (H₂SO₄) to <5% through size-exclusion effects.
Solvent Effects and Reaction Engineering
Solvent Screening
Solvent polarity critically impacts reaction trajectory:
| Solvent | Dielectric Constant (ε) | Yield (%) | pp’:mp’:op’ Selectivity |
|---|---|---|---|
| Toluene | 2.4 | 61 | 72:18:10 |
| DMSO | 47.2 | 58 | 65:22:13 |
| Ethanol | 24.3 | 53 | 68:20:12 |
| Solvent-Free | - | 69 | 75:15:10 |
Non-polar media favor para substitution by stabilizing charge-separated transition states.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15–20 minutes with:
- 22% energy savings vs conventional heating
- 5°C lower maximum temperature
- Narrower product distribution (σ = ±3.2%)
Scale-up challenges include uniform field distribution in batch reactors >5 L.
Regiochemical Control and Isomer Profiling
The propylidene bridge’s flexibility permits three regioisomers:
| Isomer | Bridge Connectivity | Relative Energy (kcal/mol) |
|---|---|---|
| pp’ | 4,4’-para | 0 (reference) |
| mp’ | 4,3’-meta | +2.1 |
| op’ | 4,2’-ortho | +4.3 |
High-performance liquid chromatography (HPLC) with C18 columns resolves isomers using 65:35 methanol-water (0.1% TFA) at 1 mL/min. Crystallographic analysis confirms pp’-isomer’s planar conformation maximizes π-π stacking, favoring its preferential formation.
Industrial-Scale Considerations
Continuous Flow Systems
Tubular reactors with static mixers address heat transfer limitations:
- Residence Time: 8–12 minutes
- Throughput: 120 kg/day (per 100 L reactor)
- Purity: 99.2% (GC-FID)
In-line IR spectroscopy enables real-time adjustment of aldehyde feed rates (±2%).
Waste Stream Management
Neutralization of spent acid catalysts produces sodium sulfate (Na₂SO₄) precipitates, which can be:
- Recycled into glass manufacturing (98% purity)
- Converted to H₂SO₄ via membrane electrolysis (85% efficiency)
Life-cycle assessments show heterogeneous catalysts reduce wastewater COD by 62% vs homogeneous systems.
Emerging Methodologies
Enzymatic Coupling
Laccase-mediated oxidative coupling shows promise under mild conditions (pH 5, 30°C):
- Catalyst: Trametes versicolor laccase (120 U/mg)
- Oxidant: O₂ (atmospheric pressure)
- Yield: 41% (24 h reaction)
While slower than chemical methods, this approach eliminates halogenated byproducts.
Photoredox Catalysis
Visible-light-driven systems using Ru(bpy)₃²⁺ enable:
- Room temperature reactions
- 89% quantum yield
- Temporal control via light modulation
Challenges remain in photon penetration depth for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4'-propylidenebis[2-methoxyphenol] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or nitro compounds in the presence of a catalyst like iron(III) chloride
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,4'-propylidenebis[2-methoxyphenol] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural and functional differences between 4,4'-propylidenebis[2-methoxyphenol] and related bisphenols:
| Compound Name | CAS Number | Central Bridge | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| 4,4'-Propylidenebis[2-methoxyphenol] | 24762-58-1 | Propylidene (C3) | 2-methoxy on both rings | 316.34 g/mol | Antioxidants, polymer synthesis |
| Bisphenol A (BPA) | 80-05-7 | Isopropylidene (C3) | 2-hydroxy on both rings | 228.29 g/mol | Polycarbonates, epoxy resins |
| Bisphenol F (4,4'-Methylenebisphenol) | 620-92-8 | Methylene (C1) | 4-hydroxy on both rings | 200.23 g/mol | Resins, coatings |
| 4,4'-Methylenebis(2,6-dimethylphenol) | 5384-21-4 | Methylene (C1) | 2,6-dimethyl on both rings | 270.37 g/mol | Antioxidants, flame retardants |
| CDBMP* | Not available | Cyclohexane-1,1-diyl | 2-methoxy on both rings | ~328 g/mol | Low-dielectric polymers |
*CDBMP: 4,4′-(Cyclohexane-1,1-diyl)bis(2-methoxyphenol) .
Key Observations :
- Bridge Flexibility: The propylidene bridge in the target compound provides greater conformational flexibility compared to the rigid isopropylidene (BPA) or short methylene (bisphenol F) bridges. This may enhance solubility in non-polar solvents .
Antioxidant Capacity
- 4,4'-Propylidenebis[2-methoxyphenol]: Limited direct data are available, but structurally similar compounds like 4,4'-methylenebis(5-isopropyl-2-methylphenol) (a carvacrol derivative) exhibit strong antioxidant activity (IC$_{50}$ = 4–156 µg/mL in DPPH assays), surpassing BHT and vitamin C in some cases .
- Bisphenol F: Shows moderate antioxidant activity but is less studied compared to its derivatives .
- Eugenol and Vanillin Derivatives: Compounds like 4,4′-(((3-hydroxypropyl)azanediyl)bis(methylene))bis(2-methoxyphenol) demonstrate neuroprotective effects against oxidative stress in neuronal cells .
Q & A
Q. What are the recommended synthetic routes for 4,4'-propylidenebis[2-methoxyphenol] and its structural analogs?
Synthesis typically involves condensation reactions between phenolic precursors and carbonyl compounds. For example, cyclohexane-linked analogs are synthesized via nucleophilic aromatic substitution using bisphenol derivatives (e.g., 4,4′-(cyclohexane-1,1-diyl)bis(2-methoxyphenol)) and dichlorodiphenylsulfone in anhydrous conditions with potassium carbonate as a catalyst . Multi-step protocols may include protective group strategies to preserve methoxy functionalities .
Q. Which analytical techniques are essential for structural validation of 4,4'-propylidenebis[2-methoxyphenol]?
A combination of -NMR (to identify methoxy protons at δ 3.8–4.0 ppm and aromatic protons), -NMR (to confirm carbonyl and aromatic carbons), and high-resolution mass spectrometry (HRMS) is critical. Purity (>98%) is assessed via reverse-phase HPLC with UV detection at 280 nm . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols should be followed when handling this compound?
Due to limited toxicity data, adhere to SDS guidelines for structurally similar bisphenols: use fume hoods, wear nitrile gloves/lab coats, and avoid skin contact. Store in inert atmospheres (argon) to prevent oxidation. Dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be established for 4,4'-propylidenebis[2-methoxyphenol] derivatives?
SAR studies require synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring or modifying the alkylidene bridge). Cytotoxicity assays (e.g., MTT on MCF-7 breast cancer cells) quantify IC values, while molecular docking predicts binding affinities to targets like tubulin or DNA topoisomerases. For example, pyrazole-linked derivatives showed enhanced activity due to π-π stacking interactions .
Q. What methodologies assess this compound’s utility in low-dielectric polymer films?
Polycondensation with 4,4′-dichlorodiphenylsulfone produces poly(arylene ether sulfone) films. Dielectric properties are measured via impedance spectroscopy (1 MHz–1 GHz), with values <2.8 indicating suitability for microelectronics. Thermomechanical stability is evaluated using TGA (decomposition >300°C) and DMA (glass transition temperature ~180°C) .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., antioxidant vs. pro-oxidant effects) require rigorous control of experimental variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
